molecular formula C8H8FNO3 B8335621 Ethyl 3-fluoro-5-hydroxypicolinate

Ethyl 3-fluoro-5-hydroxypicolinate

Cat. No.: B8335621
M. Wt: 185.15 g/mol
InChI Key: HHLNNGYPMBSWBK-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-5-hydroxypicolinate is a fluorinated picolinic acid derivative characterized by a hydroxyl (-OH) group at the 5-position and a fluorine atom at the 3-position of the pyridine ring, with an ethyl ester functional group.

Properties

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

ethyl 3-fluoro-5-hydroxypyridine-2-carboxylate

InChI

InChI=1S/C8H8FNO3/c1-2-13-8(12)7-6(9)3-5(11)4-10-7/h3-4,11H,2H2,1H3

InChI Key

HHLNNGYPMBSWBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)O)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogs and Their Features

Compound Name Substituents Key Features Similarity Score
Ethyl 3-chloro-5-(trifluoromethyl)picolinate 3-Cl, 5-CF₃, ethyl ester Higher lipophilicity due to CF₃; used in agrochemicals 0.91
5-(Trifluoromethyl)picolinic acid 5-CF₃, free carboxylic acid Lower solubility (log S = -2.41) but strong CYP inhibition potential 0.81
3-Chloro-5-fluoropicolinic acid 3-Cl, 5-F, free carboxylic acid Dual halogen substitution enhances bioactivity; moderate log P (~1.8) 0.78
Ethyl 5-(trifluoromethyl)picolinate 5-CF₃, ethyl ester High log P (2.71) and blood-brain barrier permeability 0.81

Key Differences and Implications

Substituent Effects on Lipophilicity: Ethyl 3-fluoro-5-hydroxypicolinate’s hydroxyl group reduces lipophilicity compared to non-hydroxylated analogs like Ethyl 3-chloro-5-(trifluoromethyl)picolinate (predicted log P ~1.5 vs. 2.71 for CF₃ analogs) . This may improve aqueous solubility but reduce membrane permeability. The trifluoromethyl group in analogs like Ethyl 5-(trifluoromethyl)picolinate increases metabolic stability but may hinder solubility .

Hydroxyl groups, as seen in the target compound, are associated with hydrogen-bonding interactions, which could enhance target affinity but increase susceptibility to phase II metabolism (e.g., glucuronidation) .

ADMET Profiles :

  • Compared to 5-(Trifluoromethyl)picolinic acid (log S = -2.41), this compound’s ester group and hydroxyl substitution likely improve solubility (estimated log S ~-1.8) .
  • Analogs like Ethyl 5-(trifluoromethyl)picolinate show moderate blood-brain barrier penetration (BBB permeability: 0.81), whereas the hydroxyl group in the target compound may restrict CNS activity .

Research Findings and Gaps

  • Synthetic Accessibility : this compound’s synthesis likely follows routes similar to ethyl picolinate derivatives, involving halogenation and esterification. However, the hydroxyl group may require protection-deprotection strategies .
  • Biological Data: Direct bioactivity data for this compound are scarce.
  • Toxicity Concerns : Fluorinated picolinates, such as clothianidin-related compounds, have shown neurotoxic effects in pollinators, raising caution for agrochemical applications .

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 3-fluoro-5-hydroxypicolinic acid is dissolved in ethanol and toluene, followed by the addition of concentrated sulfuric acid as a catalyst. The mixture is heated under reflux (78–95°C) for 60–72 hours, often employing a Dean-Stark trap for azeotropic removal of water to shift the equilibrium toward ester formation. Post-reaction workup involves neutralization with saturated sodium bicarbonate, extraction with ethyl acetate, and drying over anhydrous sodium sulfate or magnesium sulfate.

ParameterTypical ConditionsYield Range
CatalystH<sub>2</sub>SO<sub>4</sub> (10–20 vol%)70–75%
Solvent SystemEthanol/toluene (3:1 to 4:1 ratio)
Temperature78–95°C (reflux)
Reaction Time60–72 hours
WorkupNeutralization, extraction, drying

This method offers moderate yields but requires prolonged reaction times. Substituting ethanol with methanol in analogous syntheses has achieved 75% yields for methyl esters, suggesting that optimizing the alcohol-to-acid ratio or employing microwave-assisted conditions could enhance efficiency for the ethyl variant.

Triflation-Fluorination Sequential Approach

An alternative pathway involves introducing fluorine via a two-step sequence: (1) triflation of a hydroxyl precursor followed by (2) nucleophilic fluorination. This approach is inferred from methods used to synthesize related triflate intermediates.

Step 1: Triflation of Ethyl 3-Hydroxy-5-Triflate-Picolinate

Ethyl 3-hydroxypicolinate is treated with trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O) in pyridine at low temperatures (-40°C to 0°C) to generate the corresponding triflate ester. The reaction typically proceeds quantitatively (>95% yield) within 1–2 hours.

Step 2: Fluoride Displacement

The triflate intermediate is reacted with a fluoride source, such as potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF), in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Elevated temperatures (80–100°C) and anhydrous conditions are critical to minimize hydrolysis.

ParameterTypical ConditionsYield Range
Fluoride SourceKF (3–5 equiv) or TBAF (1.2–1.5 equiv)50–65%
SolventDMF, acetonitrile
Temperature80–100°C
Reaction Time12–24 hours

This method’s yield is limited by competing side reactions, including elimination or solvent decomposition. However, it provides a versatile route to introduce fluorine at specific positions on the pyridine ring.

Comparative Analysis of Preparation Methods

The choice between direct esterification and the triflation-fluorination approach depends on substrate availability and desired scalability:

MethodAdvantagesLimitations
Direct EsterificationSingle-step, high atom economyRequires fluorinated starting material
Triflation-FluorinationFlexibility in fluorine positioningMulti-step, lower yields

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?

  • Nonlinear Regression : Fit data to Hill or Log-logistic models using software like GraphPad Prism.
  • Error Analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .

Q. How should researchers address contradictions in reported reaction mechanisms for this compound?

  • Mechanistic Probes : Isotopic labeling (e.g., ²H or ¹⁸O) to track atom migration.
  • Kinetic Isotope Effects (KIE) : Compare rates of protio and deuterated substrates.
  • In-Situ Spectroscopy : Use IR or Raman to detect intermediates .

Notes on Compliance and Best Practices

  • Ethical Standards : Adhere to institutional guidelines for handling hazardous reagents (e.g., fluorinated compounds) as outlined in safety protocols .
  • Data Integrity : Document all synthetic procedures, characterization data, and statistical analyses transparently to facilitate reproducibility .

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